molecular formula C15H16N2O5S2 B2578140 2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 875450-70-7

2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B2578140
CAS No.: 875450-70-7
M. Wt: 368.42
InChI Key: GZZSMHGPMQOPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features both sulfonamide and pyridine functionalities. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the intermediate 2-(4-sulfamoylphenoxy)ethanol. This intermediate can be synthesized by reacting 4-aminobenzenesulfonamide with ethylene oxide under basic conditions.

Next, the intermediate is reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential use as an antibacterial agent or as a scaffold for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of the enzyme and blocking its activity. The pyridine ring can interact with aromatic residues in the enzyme, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    2-(Methylsulfanyl)pyridine-3-carboxylic acid: Shares the pyridine and sulfanyl functionalities.

    Phenoxyacetic acid derivatives: Similar in having a phenoxy group attached to an acetic acid moiety.

Uniqueness

2-(4-Sulfamoylphenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is unique due to the combination of sulfonamide, phenoxy, and pyridine functionalities in a single molecule. This combination allows for a broader range of chemical reactivity and potential biological activity compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-sulfamoylphenoxy)ethyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-23-14-13(3-2-8-17-14)15(18)22-10-9-21-11-4-6-12(7-5-11)24(16,19)20/h2-8H,9-10H2,1H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZSMHGPMQOPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.